

In-depth Technical Guide: 3,5-Bis(trifluoromethyl)benzoyl chloride

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Compound of Interest

Compound Name: 3,5-Bis(trifluoromethyl)benzoyl chloride

Cat. No.: B1294584

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Core Compound Overview

3,5-Bis(trifluoromethyl)benzoyl chloride is a highly reactive acyl chloride compound distinguished by the presence of two trifluoromethyl groups on the phenyl ring. This substitution pattern significantly influences its chemical properties and reactivity, making it a valuable reagent and building block in various chemical syntheses. Its primary applications lie in the fields of pharmaceutical and agrochemical development, where the introduction of the 3,5-bis(trifluoromethyl)phenyl moiety can enhance the biological activity, metabolic stability, and lipophilicity of target molecules. The molecular weight of **3,5-bis(trifluoromethyl)benzoyl chloride** is 276.56 g/mol .

Chemical and Physical Properties

Property	Value
Molecular Formula	C ₉ H ₃ ClF ₆ O
Molecular Weight	276.56 g/mol [1]
CAS Number	785-56-8
Appearance	Clear, colorless to very slightly yellow liquid
Boiling Point	194.3 °C at 760 mmHg
Density	1.526 g/cm ³
Refractive Index	n _{20/D} 1.435 (lit.)
Flash Point	72.2 °C

Synthesis and Experimental Protocols

The synthesis of **3,5-bis(trifluoromethyl)benzoyl chloride** can be achieved through several routes. A common and direct method involves the chlorination of 3,5-bis(trifluoromethyl)benzoic acid.

Synthesis of 3,5-Bis(trifluoromethyl)benzoyl chloride from 3,5-Bis(trifluoromethyl)benzoic Acid

A prevalent laboratory-scale synthesis involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of oxalyl chloride is often preferred due to the formation of gaseous byproducts, which simplifies purification.

Experimental Protocol:

- To a stirred solution of 3,5-bis(trifluoromethyl)benzoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add oxalyl dichloride (1 equivalent) to the cooled solution.

- Allow the reaction mixture to warm to room temperature and stir for 1 hour.
- The progress of the reaction can be monitored by the cessation of gas evolution.
- Upon completion, the solvent and excess reagent are removed under reduced pressure to yield **3,5-bis(trifluoromethyl)benzoyl chloride**, which can be used directly or further purified by distillation. A yield of 100% has been reported for this reaction.[2]

A multi-step process starting from 3,5-dimethylbenzoic acid has also been described, involving side-chain chlorination followed by fluorination and subsequent conversion to the benzoyl chloride.[3]

Applications in Research and Development

The unique electronic properties conferred by the two trifluoromethyl groups make **3,5-bis(trifluoromethyl)benzoyl chloride** a versatile reagent in organic synthesis and drug discovery.

Derivatizing Agent for Analytical Chemistry

3,5-Bis(trifluoromethyl)benzoyl chloride is utilized as a derivatizing agent to improve the analytical detection of various compounds, particularly those containing primary and secondary amine functionalities. The resulting benzamides exhibit enhanced volatility and thermal stability, making them suitable for gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis. A notable application is in the quantitative analysis of the antihypertensive drug clonidine in biological samples. While a specific detailed protocol for clonidine derivatization with this exact reagent is not readily available in the provided search results, general methods for derivatization of amines for HPLC analysis are well-established.[4][5][6][7][8]

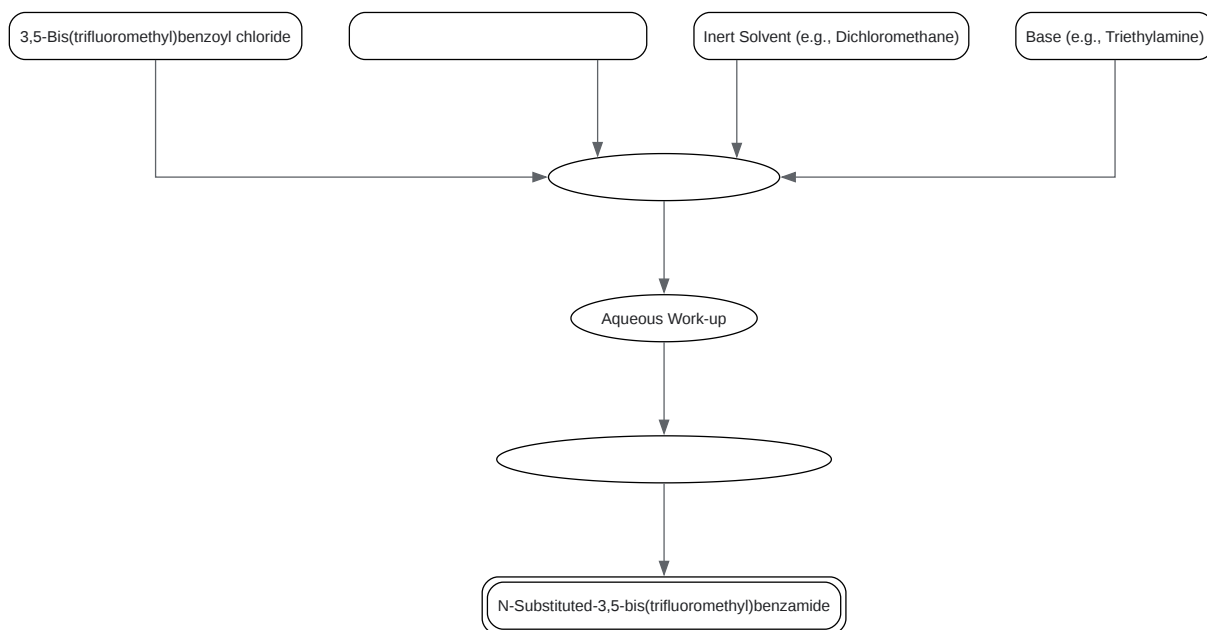
Intermediate in Pharmaceutical Synthesis

The 3,5-bis(trifluoromethyl)phenyl group is a key pharmacophore in a number of biologically active molecules. Consequently, **3,5-bis(trifluoromethyl)benzoyl chloride** serves as a crucial intermediate in the synthesis of various drug candidates.

Synthesis of Neurokinin-1 (NK1) Receptor Antagonists: This compound is a precursor in the synthesis of NK1 receptor antagonists, which are investigated for their potential in treating chemotherapy-induced nausea and vomiting, as well as other neurological disorders. A key step in these syntheses is often the reaction of the benzoyl chloride with an appropriate amine to form a central amide linkage.[\[9\]](#)

Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: 3,5-Bis(trifluoromethyl)benzyl chloride, a related compound, is used to produce 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene in 94% yield through a nucleophilic substitution reaction with sodium azide.[\[10\]](#) This azide is a critical starting material for the synthesis of potent NK1 antagonists.[\[10\]](#)

Experimental Workflow: Synthesis of an Amide Derivative



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